molecular formula C23H28N2O5 B15089623 DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- CAS No. 112121-76-3

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-

Cat. No.: B15089623
CAS No.: 112121-76-3
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-OYKVQYDMSA-N
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Description

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is a derivative of phenylalanine, an essential aromatic amino acid. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. It contains a phenylalanine moiety, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with another phenylalanine derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process is optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is used in various scientific research applications:

Mechanism of Action

The mechanism of action of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to act as a precursor for neurotransmitter synthesis and its role in peptide synthesis make it a valuable compound in both research and industrial settings .

Properties

CAS No.

112121-76-3

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19?/m0/s1

InChI Key

NNOBHAOOLCEJBL-OYKVQYDMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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